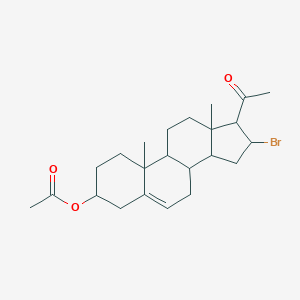
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate, also known as Brassinolide, is a plant hormone that is involved in various physiological and developmental processes. It was first discovered in 1979 and has since gained attention for its potential applications in agriculture and medicine.
Wirkmechanismus
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate acts by binding to specific receptors located on the cell membrane, which triggers a cascade of signaling pathways that regulate various cellular processes. The hormone has been shown to activate various transcription factors and enzymes, which in turn regulate gene expression and protein synthesis.
Biochemical and physiological effects:
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate has been shown to have various biochemical and physiological effects on plants, including increased photosynthesis, enhanced nutrient uptake, and improved stress tolerance. Moreover, recent studies have suggested that 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate may have potential applications in medicine, particularly in the treatment of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, one limitation is its high cost, which may limit its use in large-scale experiments. Additionally, the hormone may have different effects on different plant species, which may complicate the interpretation of results.
Zukünftige Richtungen
Future research on 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate may focus on its potential applications in medicine, particularly in the treatment of cancer and inflammation. Moreover, studies may investigate the hormone's effects on different plant species and its potential use in agriculture to improve crop yield and stress tolerance. Finally, research may focus on developing more cost-effective methods for synthesizing 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate, which may increase its accessibility for research and commercial applications.
Synthesemethoden
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of complex organic reactions to produce the compound, while microbial fermentation uses microorganisms to produce the hormone. Plant extraction involves isolating the hormone from various plant sources, such as pollen, seeds, and leaves.
Wissenschaftliche Forschungsanwendungen
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate has been extensively studied for its role in plant growth and development. It has been shown to promote cell division, elongation, and differentiation, as well as enhance stress tolerance and resistance to diseases. Moreover, recent studies have suggested that 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate may have potential applications in medicine, particularly in the treatment of cancer and inflammation.
Eigenschaften
CAS-Nummer |
17449-92-2 |
|---|---|
Produktname |
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate |
Molekularformel |
C23H33BrO3 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(17-acetyl-16-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H33BrO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3 |
InChI-Schlüssel |
USMVITRIRORNNZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Br |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Br |
Andere CAS-Nummern |
17449-92-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
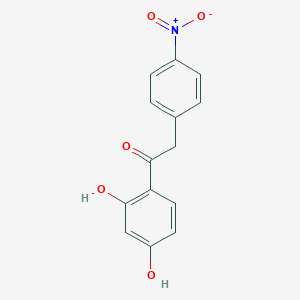
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
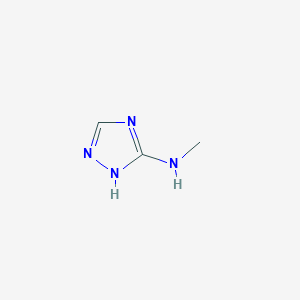
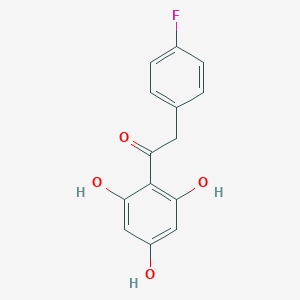




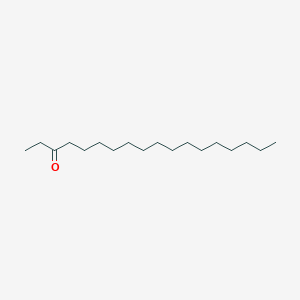

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)